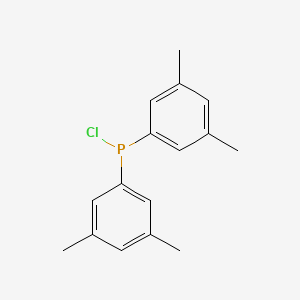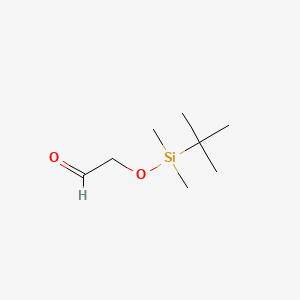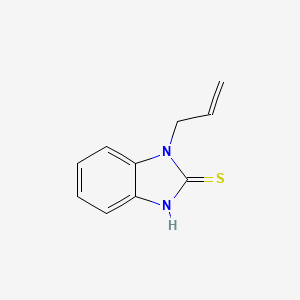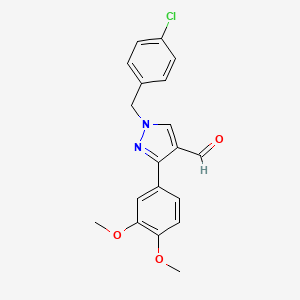
1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and have been the subject of numerous synthetic studies to explore their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of a series of novel 1-aryl-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of "1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, similar synthetic routes could be employed, utilizing appropriate starting materials and reagents to introduce the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by spectroscopic methods such as 1H-NMR and 13C-NMR, and in some cases, by X-ray crystallography . X-ray crystallography provides detailed insights into the molecular conformation and crystal packing, revealing interactions such as hydrogen bonding and the orientation of substituents relative to the pyrazole core.
Chemical Reactions Analysis
Pyrazole carbaldehydes can undergo various chemical reactions, including nucleophilic substitution and condensation . The presence of the aldehyde group allows for the formation of chalcones and other heterocyclic compounds when reacted with suitable reagents . The specific reactivity of "1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" would depend on the electronic effects of the substituents and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents attached to the pyrazole ring. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter these properties. The crystal packing and intermolecular interactions observed in the solid state can also provide information about the stability and reactivity of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound 1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde, while not directly mentioned, falls within the class of pyrazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. Studies on similar pyrazole derivatives have demonstrated their potential in various therapeutic areas, including as antioxidants, anti-inflammatory, antimicrobial, anticonvulsant, and analgesic agents.
Antioxidant and Anti-inflammatory Activities : Pyrazole derivatives synthesized through the condensation of substituted acetophenones with hydrazides have shown significant antioxidant and anti-inflammatory activities. Notably, compounds with certain structural similarities to 1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibited potent antioxidant activity in DPPH, nitric oxide, hydroxyl radical scavenging, and hydrogen peroxide methods, as well as marked anti-inflammatory activity compared to standard drugs like diclofenac sodium (Sudha et al., 2021).
Antimicrobial Activities : Another study on pyrazole chalcones, which are structurally related to the compound , reported that these derivatives exhibited promising antimicrobial activities against pathogenic bacteria and fungi. This suggests the potential application of such compounds in addressing antibiotic resistance (Bandgar et al., 2009).
Anticonvulsant and Analgesic Studies : Derivatives of pyrazole-4-carbaldehyde have been investigated for their anticonvulsant and analgesic effects, demonstrating significant activity in in vivo tests. This highlights the therapeutic potential of pyrazole derivatives in neuropharmacology (Viveka et al., 2015).
Supramolecular Assembly and Molecular Structures : The structural and supramolecular aspects of pyrazole derivatives have been extensively studied, revealing intricate hydrogen bonding patterns and molecular conformations that could inform drug design strategies (Cuartas et al., 2017).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-8-5-14(9-18(17)25-2)19-15(12-23)11-22(21-19)10-13-3-6-16(20)7-4-13/h3-9,11-12H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUOXLNSLXHEGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135763 |
Source


|
| Record name | 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
588676-84-0 |
Source


|
| Record name | 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588676-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401135763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

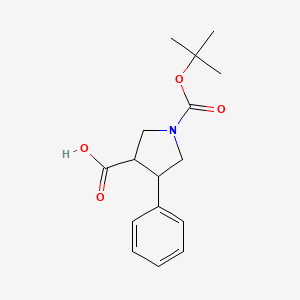
![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)
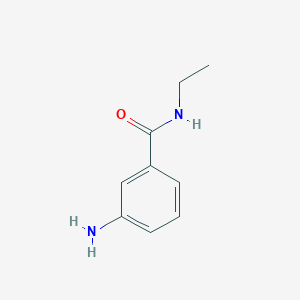
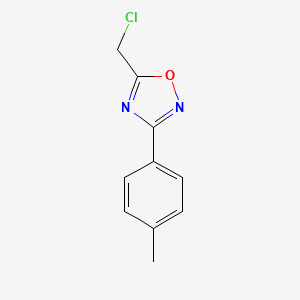
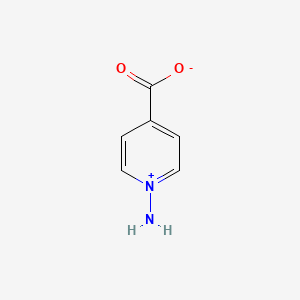
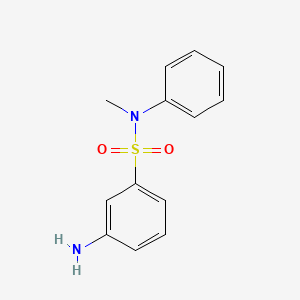

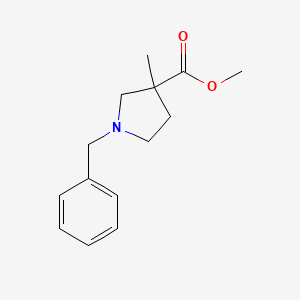
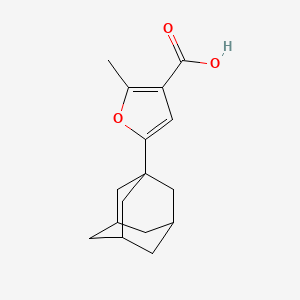
![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)
